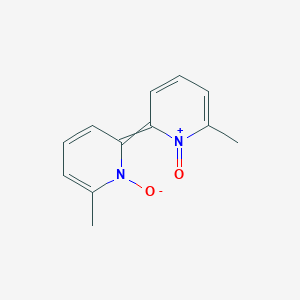
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a benzoxazole ring with a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one typically involves the condensation of 5-amino-1,3-benzoxazol-2(3H)-one with 2,6-di-tert-butylcyclohexa-2,5-dien-1-one under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group in the benzoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-benzoxazol-2(3H)-one: A simpler analog with similar structural features but lacking the cyclohexadienone moiety.
2,6-Di-tert-butylcyclohexa-2,5-dien-1-one: Another related compound that shares the cyclohexadienone structure but lacks the benzoxazole ring.
Uniqueness
4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one is unique due to its combination of a benzoxazole ring and a cyclohexadienone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous .
Eigenschaften
CAS-Nummer |
82051-42-1 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-(5-amino-1,3-benzoxazol-2-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H26N2O2/c1-20(2,3)14-9-12(10-15(18(14)24)21(4,5)6)19-23-16-11-13(22)7-8-17(16)25-19/h7-11,24H,22H2,1-6H3 |
InChI-Schlüssel |
YJPVVQFPYGYYJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



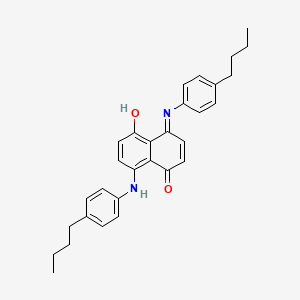
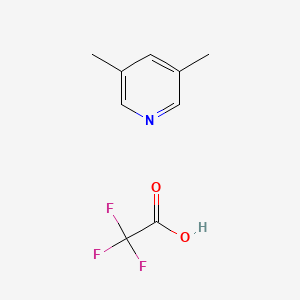
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
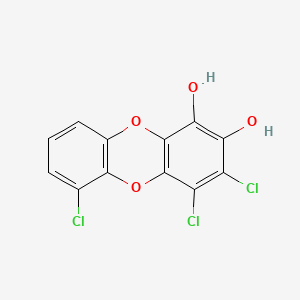
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
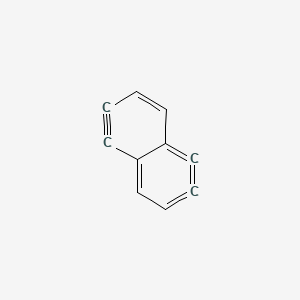

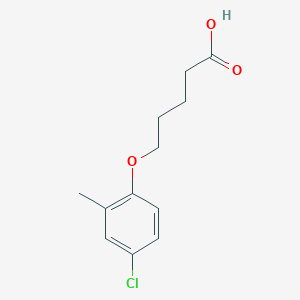
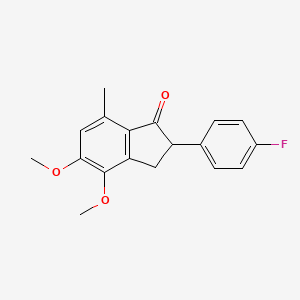


![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
